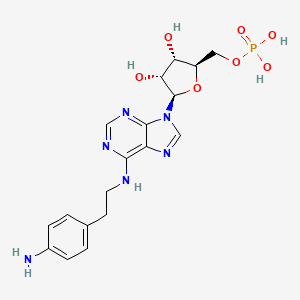
((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields This compound features a purine base linked to a sugar moiety, which is further connected to a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the sugar moiety: The purine base is then glycosylated using a protected sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phosphate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study nucleotide analogs and their interactions with enzymes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar structure but different biological functions.
Guanosine monophosphate (GMP): Another nucleotide with a purine base and a phosphate group.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which allows it to interact with a unique set of molecular targets. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C18H23N6O7P |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H23N6O7P/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(26)14(25)12(31-18)7-30-32(27,28)29/h1-4,8-9,12,14-15,18,25-26H,5-7,19H2,(H,20,21,22)(H2,27,28,29)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
BHSFILYSUXINQK-SCFUHWHPSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



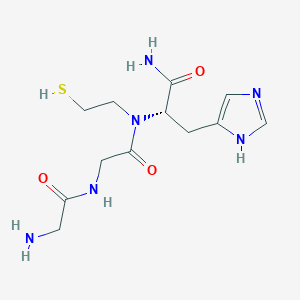
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
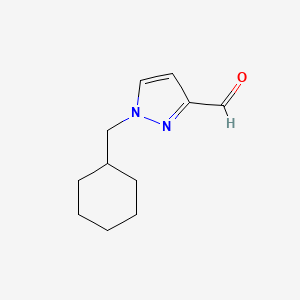
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12939210.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
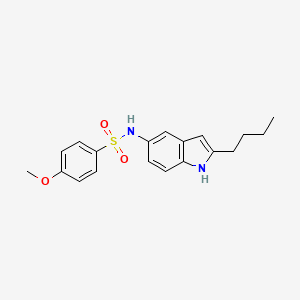

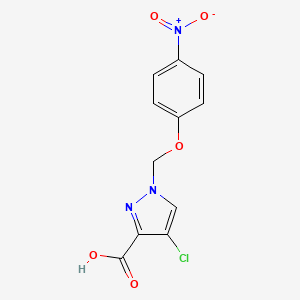
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
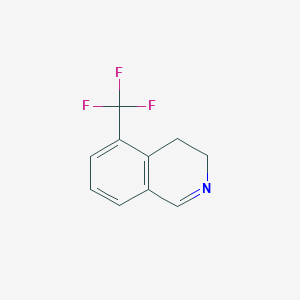
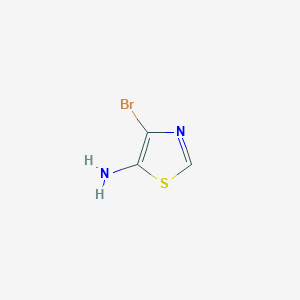
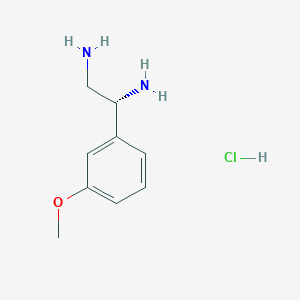
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
